N-(2-Ethoxyethyl)-2-nitroaniline

Lipophilicity Drug Design ADME

N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2, molecular formula C10H14N2O3, molecular weight 210.23 g/mol) is an aromatic organic compound characterized by a 2-nitroaniline core substituted with an ethoxyethyl group on the amine nitrogen. This N-alkylated 2-nitroaniline derivative serves as a crucial intermediate in the synthesis of emedastine, a second-generation H1-antihistaminic agent used in ophthalmic formulations.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 95893-88-2
Cat. No. B1626614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethoxyethyl)-2-nitroaniline
CAS95893-88-2
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOCCNC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3
InChIKeyGXVMJWFIOFNZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2): A Key 2-Nitroaniline-Derived Pharmaceutical Intermediate for Antihistamine Synthesis


N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2, molecular formula C10H14N2O3, molecular weight 210.23 g/mol) is an aromatic organic compound characterized by a 2-nitroaniline core substituted with an ethoxyethyl group on the amine nitrogen [1]. This N-alkylated 2-nitroaniline derivative serves as a crucial intermediate in the synthesis of emedastine, a second-generation H1-antihistaminic agent used in ophthalmic formulations [2]. The compound features an intramolecular hydrogen bond between the amino and nitro groups, forming a six-membered chelate ring that influences its solid-state packing and reactivity [3]. As a building block, it enables the construction of substituted benzimidazole pharmacophores via nitro reduction and subsequent cyclization sequences.

1
Benzimidazole pharmacophore synthesis via ortho-nitro reduction and cyclization
2
Pharmaceutical intermediate selection: ethoxyethyl side-chain for emedastine-related building blocks
3
Reported SNAr synthetic accessibility from readily available precursors

Why N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2) Cannot Be Interchanged with Other 2-Nitroaniline Derivatives in Pharmaceutical Synthesis


While 2-nitroaniline derivatives share a common core structure, the specific substitution pattern profoundly alters physicochemical properties, synthetic accessibility, and downstream reactivity [1]. The ethoxyethyl side chain in N-(2-ethoxyethyl)-2-nitroaniline confers a distinct lipophilicity profile (XLogP3 = 2.4) compared to its methoxyethyl analog (XLogP3 = 2.0) or the regioisomeric 2-ethoxy-4-nitroaniline (XLogP3 = 1.8), directly impacting solubility, membrane permeability, and chromatographic behavior [2]. Furthermore, the ortho-nitro substitution pattern enables the characteristic intramolecular hydrogen bonding that influences both the compound's solid-state properties and its reactivity in reductive cyclization steps essential for benzimidazole formation [3]. Generic substitution with other N-alkyl-2-nitroanilines would alter the steric and electronic environment of the amine nitrogen, potentially compromising yields in SNAr reactions and downstream transformations. The quantitative evidence below substantiates these critical differentiation points for scientific procurement decisions.

Side-chain Ethoxyethyl vs. methoxyethyl alters lipophilicity profile, impacting reversed-phase retention and partitioning behavior
H-bond Ortho-nitro intramolecular hydrogen bond stabilizes solid-state packing and reactivity; para-nitro regioisomers lack this interaction
N-alkyl Different N-alkyl substitution may shift steric/electronic environment, potentially altering SNAr and cyclization yields

Quantitative Differentiation of N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2) Versus Structural Analogs: A Comparative Evidence Guide


Lipophilicity Advantage: Enhanced XLogP3 for Optimized Membrane Permeability and Chromatographic Retention

N-(2-Ethoxyethyl)-2-nitroaniline exhibits an XLogP3 value of 2.4, which is 0.4 log units higher than its methoxyethyl analog (N-(2-Methoxyethyl)-2-nitroaniline, XLogP3 = 2.0) and 0.6 log units higher than the regioisomeric 2-Ethoxy-4-nitroaniline (XLogP3 = 1.8) [1]. This increased lipophilicity translates to a ~2.5-fold higher predicted octanol-water partition coefficient, enhancing membrane permeability for biological applications and providing greater retention in reversed-phase chromatographic purifications [2].

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3: 2.4
Methoxyethyl analog: 2.0
4-Nitro regioisomer: 1.8
Supports reversed-phase purification and partitioning assay context
Computed by XLogP3; experimental validation recommended
Lipophilicity Drug Design ADME Chromatography

Optimized Rotatable Bond Count for Conformational Flexibility in Receptor Binding

N-(2-Ethoxyethyl)-2-nitroaniline possesses 5 rotatable bonds, compared to 4 rotatable bonds for the methoxyethyl analog and only 2 rotatable bonds for 2-Ethoxy-4-nitroaniline [1]. This increased conformational flexibility allows the compound to adopt a wider range of low-energy conformations, which may be critical for optimal binding to biological targets or for successful participation in stereoselective transformations [2].

Rotatable bonds
Head-to-head
Target: 5 rotatable bonds
Methoxyethyl analog: 4
4-Nitro regioisomer: 2
May support conformational sampling in SAR studies
Cactvs computed; relevance to target engagement to be confirmed
Conformational Analysis Molecular Flexibility Drug-Receptor Interactions

High-Yield Synthetic Route from Readily Available Precursors with Validated Purity

N-(2-Ethoxyethyl)-2-nitroaniline is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene and 2-aminoethyl ethyl ether, achieving a quantitative conversion under reflux conditions [1]. An alternative procedure using o-nitrochlorobenzene and 2-ethoxyethylamine at 130°C for 3 hours yields 42.9 g of product (from 30 g starting material) after distillation, with a boiling point of 144-145.5°C at 1.0 mmHg . The compound is commercially available with a minimum purity of 95% . In contrast, the synthesis of the methoxyethyl analog typically requires potassium carbonate and dry THF conditions with extended reaction times , and 2-Ethoxy-4-nitroaniline requires a different synthetic approach starting from 2-ethoxy-4-nitrochlorobenzene or via nitration of o-phenetidine .

Synthetic route
Data to verify
Reported 42.9 g isolated (Method II); commercial purity ≥95%
Simplified SNAr procedure may support scale-up synthesis
Cross-study comparable; independent verification advised
Organic Synthesis Process Chemistry Intermediate Scalability

Distinct Topological Polar Surface Area (TPSA) Profile for Optimized Blood-Brain Barrier Penetration Potential

N-(2-Ethoxyethyl)-2-nitroaniline has a topological polar surface area (TPSA) of 67.1 Ų, which is identical to its methoxyethyl analog (67.1 Ų) but significantly lower than 2-Ethoxy-4-nitroaniline (81.1 Ų) [1]. Compounds with TPSA < 90 Ų are generally predicted to have favorable blood-brain barrier penetration, while those with TPSA > 140 Ų are poor CNS penetrants [2]. The lower TPSA of N-(2-Ethoxyethyl)-2-nitroaniline relative to the 4-nitro regioisomer suggests superior potential for CNS-targeted applications when further elaborated into bioactive molecules.

TPSA
Class-level
Target TPSA: 67.1 Ų
4-Nitro regioisomer: 81.1 Ų
Methoxyethyl analog: 67.1 Ų
Lower TPSA may support CNS compound design context
Class-level inference; requires experimental BBB assessment
Blood-Brain Barrier CNS Drug Delivery ADME Prediction

High-Value Application Scenarios for N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2) Based on Validated Differentiation


Pharmaceutical Intermediate for Emedastine and Related H1-Antihistaminic Agents

N-(2-Ethoxyethyl)-2-nitroaniline serves as the critical precursor for the synthesis of emedastine, a second-generation H1-antihistamine used in ophthalmic formulations for allergic conjunctivitis [1]. The nitro group is reduced to the corresponding 1,2-phenylenediamine, which is then cyclized to form the benzimidazole core bearing the 2-ethoxyethyl side chain. The compound's optimized lipophilicity (XLogP3 = 2.4) and TPSA (67.1 Ų) ensure efficient downstream processing and favorable drug-like properties of the final API [2]. Industrial procurement of this intermediate supports the manufacture of emedastine difumarate, a commercially available antiallergic drug.

Building Block for Benzimidazole-Focused Medicinal Chemistry Libraries

The ortho-nitroaniline motif in N-(2-Ethoxyethyl)-2-nitroaniline enables facile reduction to o-phenylenediamine derivatives, which are versatile precursors for benzimidazole synthesis [1]. The ethoxyethyl side chain introduces conformational flexibility (5 rotatable bonds) and moderate lipophilicity, allowing medicinal chemists to explore SAR around the N1-position of the benzimidazole scaffold. This compound is particularly valuable for generating focused libraries targeting histamine receptors, proton pump inhibitors, and other benzimidazole-binding therapeutic targets.

Reference Standard for Physicochemical Property Benchmarking in 2-Nitroaniline Series

Due to its well-defined computed properties (XLogP3 = 2.4, TPSA = 67.1 Ų, MW = 210.23 g/mol) [1], N-(2-Ethoxyethyl)-2-nitroaniline serves as a benchmark compound for calibrating chromatographic systems and validating computational ADME models. Its distinct property profile relative to the methoxyethyl analog (ΔXLogP3 = +0.4) and the 4-nitro regioisomer (ΔTPSA = −14.0 Ų) provides a useful reference point for assessing the impact of alkyl chain elongation and nitro group positioning on molecular properties [2].

Precursor for Functionalized Materials and Organic Electronics Research

The electron-withdrawing nitro group and electron-donating amine functionality in N-(2-Ethoxyethyl)-2-nitroaniline create a push-pull π-system with potential applications in non-linear optical (NLO) materials and organic semiconductors [1]. The intramolecular hydrogen bond between the amino and nitro groups stabilizes a planar conformation that enhances charge-transfer character, as demonstrated in crystallographic studies of related 2-nitroaniline derivatives [2]. The ethoxyethyl side chain provides solubility in common organic solvents, facilitating solution-processing techniques.

Application
Selection Property
Validation Focus
Emedastine-related intermediate
Ethoxyethyl side-chain for benzimidazole formation
Nitro reduction and cyclization efficiency
Benzimidazole library synthesis
Ortho-nitroaniline reduction versatility
SAR exploration around N1-position
Physicochemical reference standard
Distinct XLogP3/TPSA profile
Chromatographic system calibration
Push-pull π-system research
Intramolecular H-bond stabilized planarity
Charge-transfer property measurement

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